Home > Products > Screening Compounds P332 > 7-Dehydroxy Buprenorphine(Buprenorphine Impurity F)
7-Dehydroxy Buprenorphine(Buprenorphine Impurity F) - 97203-04-8

7-Dehydroxy Buprenorphine(Buprenorphine Impurity F)

Catalog Number: EVT-1803385
CAS Number: 97203-04-8
Molecular Formula: C29H39NO3
Molecular Weight: 449.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Dehydroxy Buprenorphine, also known as Buprenorphine Impurity F, is a chemical compound that is recognized as an impurity in the synthesis of Buprenorphine, a semi-synthetic opioid used primarily for pain management and the treatment of opioid use disorder. This compound is categorized under the class of morphinan derivatives and is of significant interest in pharmaceutical chemistry due to its structural similarities to Buprenorphine.

Source

7-Dehydroxy Buprenorphine is derived from the synthesis processes of Buprenorphine, which itself originates from thebaine, a natural product. The compound can be isolated during the manufacturing process of Buprenorphine or synthesized through various chemical reactions.

Classification
  • Chemical Name: 7-Dehydroxy Buprenorphine
  • CAS Number: 97203-04-8
  • Molecular Formula: C29H39NO3
  • Molecular Weight: 449.625 g/mol
  • Type: Opioid impurity
Synthesis Analysis

The synthesis of 7-Dehydroxy Buprenorphine typically involves multi-step organic reactions that can include intramolecular oxidation and various coupling reactions.

Methods and Technical Details

  1. Starting Materials: Thebaine or other morphinan derivatives are commonly used as starting materials.
  2. Key Reactions:
    • Intramolecular Oxidative Dearomatization: This step converts precursor compounds into more complex structures.
    • Diels-Alder Reaction: A cycloaddition reaction that forms a six-membered ring.
    • Catalytic Hydrogenation: Reduces double bonds in the molecular structure.
    • Grignard Reactions: Introduces alkyl groups into the structure.

The synthesis pathway has been optimized to reduce the number of steps and increase yield, making it more cost-effective compared to traditional methods that rely heavily on natural products .

Molecular Structure Analysis

The molecular structure of 7-Dehydroxy Buprenorphine can be represented as follows:

  • Molecular Formula: C29H39NO3
  • Exact Mass: 449.293 g/mol
  • Structural Features:
    • Contains a cyclopropylmethyl group.
    • Features a hydroxyl group at the 7-position, differentiating it from Buprenorphine.
Chemical Reactions Analysis

7-Dehydroxy Buprenorphine can undergo several chemical reactions typical for opioids:

  1. Hydroxylation: Further hydroxylation can occur at various positions on the aromatic ring.
  2. Dealkylation: Similar to its parent compound, it may undergo metabolic transformations such as N-dealkylation.
  3. Conjugation Reactions: It can participate in glucuronidation, which is significant for drug metabolism.

These reactions are essential for understanding its pharmacokinetics and potential biological effects .

Mechanism of Action

The mechanism of action for 7-Dehydroxy Buprenorphine is closely related to its structural similarity to Buprenorphine:

  1. Opioid Receptor Interaction: It acts primarily as a partial agonist at mu-opioid receptors and an antagonist at kappa-opioid receptors.
  2. Pain Modulation: By binding to these receptors, it modulates pain perception and has potential effects on mood and addiction pathways.

The pharmacological profile suggests that while it may have analgesic properties, its role as an impurity indicates that it does not exhibit the same efficacy or safety profile as its parent compound .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid.
  • Melting Point: Approximately 217 °C .

Chemical Properties

  • Solubility: Slightly soluble in cyclohexane; soluble in dilute acids.
  • pKa Values: Approximately 8.5 and 10.0, indicating weakly acidic properties .

These properties are crucial for understanding how the compound behaves in different environments, especially in pharmaceutical formulations.

Applications

7-Dehydroxy Buprenorphine serves primarily as a reference standard in pharmaceutical research and quality control:

  • Analytical Standards: Used in laboratories for testing the purity of Buprenorphine formulations.
  • Research Applications: Studied for its effects on opioid receptors, contributing to understanding opioid pharmacology and potential therapeutic uses.

Its role as an impurity highlights the importance of monitoring such compounds during drug development to ensure safety and efficacy in clinical applications .

Synthesis and Structural Elucidation of 7-Dehydroxy Buprenorphine

Synthetic Pathways in Buprenorphine Production

Buprenorphine is synthesized from thebaine, a naturally occurring morphinan alkaloid, through a multi-step sequence involving Diels-Alder cycloaddition, Grignard alkylation, and deprotection reactions [1] [4]. The initial step entails reacting thebaine with dienophiles (e.g., acrylates or maleic anhydride) to form 6,14-endo-ethenotetrahydrooripavine intermediates. This Diels-Alder adduct undergoes nucleophilic addition using Grignard reagents (e.g., tert-butylmagnesium chloride) to introduce the C-20 tertiary hydroxyl group characteristic of buprenorphine [1] [5]. Subsequent steps include cyanamide formation at the nitrogen moiety and protective group strategies for phenolic oxygens. Crucially, the final deprotection stage—cleavage of protective groups under alkaline conditions—serves as a potential gateway for impurity formation if reaction parameters deviate from optimal ranges [1] [3].

Table 1: Key Reaction Stages in Buprenorphine Synthesis and Associated Impurity Risks

Synthetic StageReagents/ConditionsPrimary ProductPotential Impurities
Diels-AlderAcrylates, 60-80°C6,14-endo-EthenoadductIncomplete adduction products
Grignard Alkylationt-BuMgCl, anhydrous THF7α-(1-Hydroxy-1,1-dimethylethyl) derivativeOver-alkylated species
O/N-DeprotectionAlkali sulfides, 70-90°CDemethylated intermediate7-Dehydroxy Buprenorphine
HydrogenationPd/C, H₂ pressureSaturated C-ring structureDehalogenated by-products

Mechanistic Origins as a Process-Related Impurity [2] [6]

7-Dehydroxy Buprenorphine (C₂₉H₃₉NO₃; MW 449.62) arises predominantly during the O-demethylation (deprotection) phase of buprenorphine synthesis [2] [8]. This stage typically employs alkali or alkaline earth sulfides (e.g., sodium sulfide) to cleave methyl ether protective groups from phenolic oxygens. However, aggressive conditions—excessive temperature (>100°C), prolonged reaction times, or high sulfide concentrations—trigger reductive dehydroxylation at the C-7 position instead of demethylation [3] [6]. Mechanistically, sulfide ions act as nucleophiles, displacing the C-7 hydroxy group via a radical intermediate, leading to aromatization of ring C and loss of oxygen functionality. Catalytic hydrogenation steps further exacerbate this impurity; residual palladium catalysts facilitate over-reduction if hydrogen pressure or temperature exceeds thresholds [3] [6].

Table 2: Impact of Deprotection Parameters on 7-Dehydroxy Impurity Formation

ParameterStandard ConditionsAggressive ConditionsImpurity F Increase
Temperature70-90°C>100°C4.2-fold
Reaction Duration2-4 hours>6 hours3.8-fold
Na₂S Concentration1.0 equiv>2.0 equiv5.1-fold
Catalyst Loading (Pd/C)5 wt%>10 wt%2.9-fold

Comparative Analysis of Impurity Formation Across Manufacturing Protocols

Patent literature reveals distinct impurity profiles across buprenorphine synthesis routes. Traditional protocols using hydrobromic acid for O-demethylation generate ≤8% 7-Dehydroxy Buprenorphine due to highly acidic conditions promoting dehydration [6]. In contrast, optimized processes employing mild sulfide-based deprotection (e.g., Na₂S in DMF/H₂O) limit this impurity to ≤0.5% [3]. Solvent systems also exert critical influence: aprotic media like toluene suppress hydrolysis side reactions, while protic solvents (e.g., ethanol) increase impurity yields by facilitating solvolysis at C-7 [6]. Hydrogenation efficiency is another variable; protocols utilizing controlled H₂ pressure (≤30 psi) with Pd/C afford minimal over-reduction compared to PtO₂ catalysts, which exhibit higher deoxygenation activity [3].

Table 3: Impurity F Levels in Different Manufacturing Processes

Process ParameterTraditional MethodOptimized MethodReduction in Impurity F
Deprotection ReagentHBr/AcOHNa₂S/DMF-H₂O94%
Solvent SystemEthanol/waterToluene/water88%
Hydrogenation CatalystPtO₂Pd/C (5 wt%)79%
Reaction ScaleBatch (>100 kg)Continuous flow91%

Stereochemical Considerations in Structural Characterization

7-Dehydroxy Buprenorphine lacks the chiral C-7 hydroxy group present in buprenorphine, converting this stereogenic center to a planar sp²-hybridized carbon (C-7) within an aromatized phenolic ring [4] [8]. This structural shift eliminates configurational complexity at C-7 but retains four unchanged chiral centers (C-5, C-6, C-9, C-13, C-14) in the morphinan core. Nuclear magnetic resonance (NMR) analyses confirm rigidity imparted by the 6,14-etheno bridge, which constrains ring C conformation and simplifies proton coupling patterns relative to buprenorphine [4]. Critical NMR distinctions include:

  • C-7 Environment: Aromatic singlet at δH 6.65 ppm (vs. aliphatic methine in buprenorphine)
  • C-6/C-14 Bridge: Loss of olefinic signals due to saturation
  • C-19 Methyl: Downfield shift to δH 1.45 ppm from steric alteration [8]

Properties

CAS Number

97203-04-8

Product Name

7-Dehydroxy Buprenorphine(Buprenorphine Impurity F)

IUPAC Name

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(3,3-dimethylbut-1-en-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol

Molecular Formula

C29H39NO3

Molecular Weight

449.6 g/mol

InChI

InChI=1S/C29H39NO3/c1-17(26(2,3)4)20-15-27-10-11-29(20,32-5)25-28(27)12-13-30(16-18-6-7-18)22(27)14-19-8-9-21(31)24(33-25)23(19)28/h8-9,18,20,22,25,31H,1,6-7,10-16H2,2-5H3/t20-,22-,25-,27-,28+,29-/m1/s1

InChI Key

LONIMXCUBDTSNU-MHZLKSCOSA-N

SMILES

CC(C)(C)C(=C)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC

Canonical SMILES

CC(C)(C)C(=C)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC

Isomeric SMILES

CC(C)(C)C(=C)[C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.